molecular formula C15H19BN2O4 B2912799 Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate CAS No. 2377607-24-2

Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate

Cat. No.: B2912799
CAS No.: 2377607-24-2
M. Wt: 302.14
InChI Key: KBXKRDZRKBMZQW-UHFFFAOYSA-N
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Description

Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate: is a specialized organic compound characterized by its complex molecular structure. This compound is part of the benzodiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatives Synthesis: The compound can be synthesized through the reaction of 1H-1,3-benzodiazole-5-carboxylate with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium or nickel complexes.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is a common method used to prepare this compound. It involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Advanced methods such as continuous flow synthesis can be employed to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution Reactions: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating biological processes. The exact mechanism can vary depending on the application, but it generally involves binding to active sites or altering signaling pathways.

Comparison with Similar Compounds

  • Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate

  • 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness: Compared to similar compounds, Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate

This compound in scientific research and industrial applications. Its versatility and unique properties make it a valuable compound in the advancement of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)10-6-9(13(19)20-5)7-11-12(10)18-8-17-11/h6-8H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXKRDZRKBMZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CN3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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